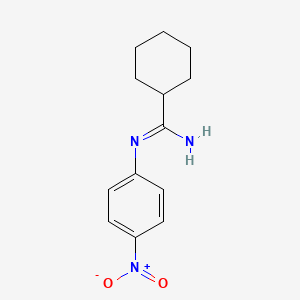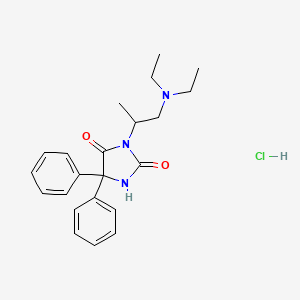
3-(2-(Diethylamino)-1-methylethyl)-5,5-diphenyl-hydantoin hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-(Diethylamino)-1-methylethyl)-5,5-diphenyl-hydantoin hydrochloride is a complex organic compound with significant applications in various fields. It is known for its unique chemical structure and properties, making it a valuable compound in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Diethylamino)-1-methylethyl)-5,5-diphenyl-hydantoin hydrochloride involves multiple steps. One common method includes the reaction of diethylamine with a suitable precursor under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2-(Diethylamino)-1-methylethyl)-5,5-diphenyl-hydantoin hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
3-(2-(Diethylamino)-1-methylethyl)-5,5-diphenyl-hydantoin hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-(Diethylamino)-1-methylethyl)-5,5-diphenyl-hydantoin hydrochloride involves its interaction with specific molecular targets and pathways. It can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Diethylamine: A related compound with similar chemical properties.
Diphenylhydantoin: Shares structural similarities and is used in similar applications.
Ethylamine: Another related compound with comparable chemical behavior.
Uniqueness
What sets 3-(2-(Diethylamino)-1-methylethyl)-5,5-diphenyl-hydantoin hydrochloride apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it particularly valuable in specific research and industrial applications where other compounds may not be as effective.
Properties
CAS No. |
101564-65-2 |
|---|---|
Molecular Formula |
C22H28ClN3O2 |
Molecular Weight |
401.9 g/mol |
IUPAC Name |
3-[1-(diethylamino)propan-2-yl]-5,5-diphenylimidazolidine-2,4-dione;hydrochloride |
InChI |
InChI=1S/C22H27N3O2.ClH/c1-4-24(5-2)16-17(3)25-20(26)22(23-21(25)27,18-12-8-6-9-13-18)19-14-10-7-11-15-19;/h6-15,17H,4-5,16H2,1-3H3,(H,23,27);1H |
InChI Key |
LGZMSEAOHCMKLN-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC(C)N1C(=O)C(NC1=O)(C2=CC=CC=C2)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-bromo-N-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl]-N-methylacetamide](/img/structure/B14326177.png)
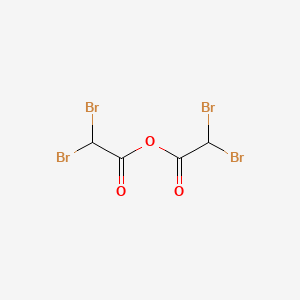
![[1-(1-Phenylethoxy)propan-2-yl]benzene](/img/structure/B14326184.png)
![2,8-Diazaspiro[4.5]decane-1,3-dione,2-(2-hydroxyethyl)-](/img/structure/B14326186.png)
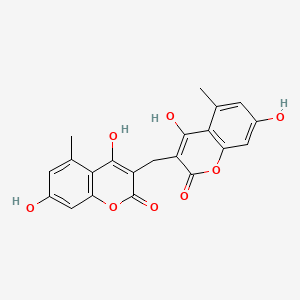
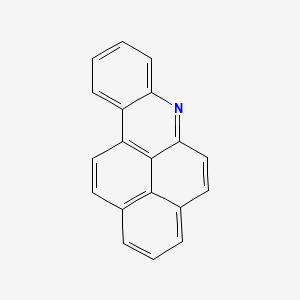
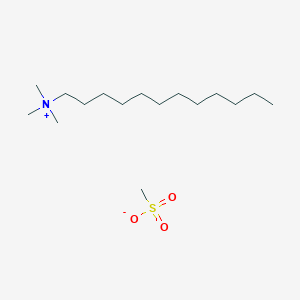
![3-(2-hydroxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide](/img/structure/B14326205.png)
![3-[(Diethylamino)methyl]-1,8-dimethoxyanthracene-9,10-dione](/img/structure/B14326206.png)

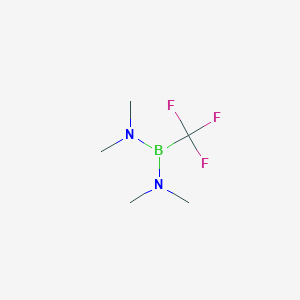
![6-[2-(Propylamino)ethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14326218.png)
